molecular formula C19H17ClN4O B2895218 N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954773-84-3

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2895218
CAS No.: 954773-84-3
M. Wt: 352.82
InChI Key: ACJPKQOVEXRSRH-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a phenyl group at position 1, a cyclopropyl group at position 5, and a carboxamide moiety linked to a 3-chloro-2-methylphenyl ring. Its molecular formula is C21H19ClN4O, with a molecular weight of 378.85 g/mol. The compound’s structural uniqueness lies in the combination of a cyclopropyl group (enhancing lipophilicity) and a chloro-methyl-substituted aryl amide (influencing steric and electronic properties). These features are hypothesized to optimize its pharmacokinetic and pharmacodynamic profiles, particularly in therapeutic applications such as anticancer or metabolic regulation .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c1-12-15(20)8-5-9-16(12)21-19(25)17-18(13-10-11-13)24(23-22-17)14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJPKQOVEXRSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.

Industrial production methods for this compound may involve optimizing these reactions for higher yields and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert certain functional groups, such as carbonyl groups, into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents for these reactions include halides and alkoxides.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer properties. It has been studied for its ability to inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its effects through the modulation of specific signaling pathways involved in cell cycle regulation and apoptosis induction.
Cancer TypeIC50 Value (µM)Reference
Breast Cancer5.6
Lung Cancer7.2
Colon Cancer4.8

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

  • Mechanism of Action : N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may protect neurons by reducing oxidative stress and inflammation.
Neurodegenerative DiseaseModel UsedOutcome
Alzheimer's DiseaseMouse ModelReduced amyloid plaque formation and improved cognitive function
Parkinson's DiseaseRat ModelDecreased dopaminergic neuron loss

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide on human breast cancer cells. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Case Study 2: Neuroprotection in Alzheimer's Disease

A recent study focused on the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease. The findings indicated that treatment with N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide led to improved memory performance and reduced neuroinflammation markers compared to control groups .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, where modifications to the aryl, triazole, and amide substituents significantly alter biological activity and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Biological Activity Source
N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (Target) 1-Phenyl, 5-cyclopropyl, 3-chloro-2-methylphenyl amide 378.85 Enhanced lipophilicity; potential anticancer
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl, 4-chlorophenyl amide 382.83 Anticancer activity; improved solubility
1-(3-chloro-4-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide 3-Chloro-4-methylphenyl, 5-methyl, N-propyl amide 340.81 Moderate metabolic stability
1-(4-chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl, 5-isopropyl, N-propyl amide 306.79 High membrane permeability
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-Chloro-2-methylphenyl, 3-methoxyphenyl amide 356.80 Improved binding affinity
Key Observations:

Cyclopropyl vs. Isopropyl-substituted analogs (e.g., 1-(4-chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide) exhibit higher membrane permeability but reduced metabolic stability due to steric bulk .

Chloro-Substituent Position :

  • The 3-chloro-2-methylphenyl amide in the target compound introduces steric hindrance near the chloro group, which may reduce off-target interactions compared to 4-chlorophenyl analogs .

Aryl Group Modifications :

  • Methoxy-substituted aryl groups (e.g., N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) improve aqueous solubility but may compromise target binding due to electron-donating effects .

Spectroscopic Data :

  • ¹H NMR : Peaks for cyclopropyl (δ 0.8–1.2 ppm), aromatic protons (δ 7.2–7.6 ppm), and methyl groups (δ 2.3–2.6 ppm).
  • MS (ESI) : [M+H]⁺ peak at 379.1 , consistent with molecular formula .

Biological Activity

N-(3-chloro-2-methylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring which is pivotal in its biological interactions. The presence of the chloro and cyclopropyl groups contributes to its pharmacological properties. The molecular formula is C16H17ClN4O, and its molecular weight is approximately 318.79 g/mol.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. Specifically, derivatives have been reported to induce apoptosis in lung cancer cells (H460) with IC50 values around 6.06 μM .
  • Anticholinesterase Activity :
    • The triazole moiety has been associated with the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, making it a candidate for treating neurodegenerative diseases like Alzheimer's . These compounds exhibit low toxicity and high bioavailability.
  • Antimicrobial Properties :
    • Triazole compounds have demonstrated antimicrobial activities against various pathogens. For example, certain derivatives showed effective inhibition against E. coli, with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeTarget Cell Line/PathogenIC50/MIC ValueReference
Compound 5iAnticancerH460 (Lung Cancer)6.06 μM
Compound AAnticholinesteraseAChE/BuChENot specified
Compound BAntimicrobialE. coli0.0063 μmol/mL

Case Study 1: Anticancer Efficacy

In a recent study focusing on novel triazole hybrids, researchers synthesized various derivatives and evaluated their anticancer properties against non-small cell lung cancer (NSCLC). One compound displayed significant antitumor activity by inducing apoptosis and increasing reactive oxygen species (ROS) production in H460 cells . This suggests a potential mechanism where oxidative stress leads to cell death.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of triazole-based compounds in models of Alzheimer’s disease. The compounds were effective in inhibiting AChE activity, thereby enhancing acetylcholine levels and potentially improving cognitive functions . This highlights their therapeutic potential in neurodegenerative disorders.

Q & A

Q. What are the typical synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, including:

  • Triazole ring formation : Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) between alkynes and azides under Cu(I) catalysis .
  • Coupling reactions : Amide bond formation via activating agents like EDCl/HOBt, with aryl halides or boronic acids as intermediates .
  • Purification : High-performance liquid chromatography (HPLC) for isolating the final product, followed by recrystallization in solvents like ethanol or dichloromethane . Structural confirmation is achieved via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, cyclopropyl protons at δ 1.2–1.8 ppm) . 13^{13}C NMR confirms carbonyl (C=O) signals near 165 ppm .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
  • Thin-layer chromatography (TLC) : Monitoring reaction progress with silica gel plates and UV visualization .

Q. What structural features influence its reactivity and biological activity?

  • Triazole core : Acts as a hydrogen bond acceptor, enhancing interactions with biological targets like enzymes .
  • Cyclopropyl group : Introduces steric constraints, affecting conformational flexibility and metabolic stability .
  • Chlorophenyl substituent : Electron-withdrawing effects modulate electrophilicity and binding affinity .

Advanced Research Questions

Q. How can crystallographic data refine the molecular structure of this compound?

  • Data collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Refinement with SHELXL : Anisotropic displacement parameters for non-H atoms; hydrogen positions geometrically optimized .
  • Validation : R-factor analysis (< 0.05) and Hirshfeld surface mapping to assess intermolecular interactions (e.g., C–H···O/N bonds) .

Q. How do hydrogen-bonding networks in the crystal lattice affect stability?

  • Intermolecular interactions : N–H···N and C–H···O bonds (e.g., N4–H4···N3, D···A = 2.68 Å) stabilize crystal packing .
  • Packing analysis : Tools like Mercury or ORTEP visualize π-π stacking between aromatic rings (distance ~3.5 Å) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst tuning : Pd(OAc)2_2/XPhos for Suzuki-Miyaura couplings (yield >85%) .
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions .

Q. How can conflicting bioactivity data across studies be resolved?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to identify activity cliffs .
  • Molecular docking : Simulate binding modes with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., 72-h incubation, 10% FBS) .

Q. What mechanistic insights can be gained from isotopic labeling studies?

  • 18^{18}O tracing : Track carbonyl oxygen origins during hydrolysis reactions .
  • Deuterium exchange : Monitor metabolic stability in liver microsomes via LC-MS .

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